Sodium bisulfite

Beschreibung

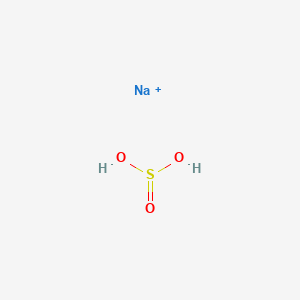

Structure

2D Structure

Eigenschaften

IUPAC Name |

sodium;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQJAXMDSEUJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaHSO3, HNaO3S | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium bisulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bisulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034902 | |

| Record name | Sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium bisulfite appears as white crystals or crystalline powder. Slight sulfurous odor. Specific gravity 1.48. Strong irritant to skin and tissue., Dry Powder; Liquid, A clear, colourless to yellow solution, White crystals or powder with a slight odor of sulfur dioxide; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., White crystals or powder with a slight odor of sulfur dioxide. | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM BISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium bisulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 104 °C, decomposes, Decomposes | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

29 % (NIOSH, 2023), Sol in 3.5 parts cold water, in 2 parts boiling water, in about 70 parts alcohol., 29% | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48, Relative density (water = 1): 1.34 | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Vapor pressure, kPa at 20 °C: 2.4 | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystal or crystalline powder, GRANULAR POWDER | |

CAS No. |

7631-90-5 | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bisulfite [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bisulfite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfurous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogensulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZX5469Z6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Decomposes (NIOSH, 2023), Decomposes, decomposes | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Reaction Mechanisms Involving Sodium Bisulfite

Reactions with Aldehydes and Ketones: Bisulfite Adduct Formation

Sodium bisulfite reacts readily with aldehydes and certain unhindered ketones to form α-hydroxysulfonic acids, commonly known as bisulfite adducts. wikipedia.org This reversible reaction is fundamental for the separation and purification of carbonyl compounds from reaction mixtures. rochester.edu The resulting adducts are typically water-soluble salts, allowing for their separation from non-polar organic compounds through extraction. rochester.edu The aldehyde or ketone can be regenerated by treating the adduct with either a dilute acid or base, which shifts the equilibrium back towards the starting materials. rochester.eduquora.com

Kinetics and Thermodynamics of Bisulfite-Aldehyde Adduct Formation

The formation of bisulfite adducts is an equilibrium process, and its kinetics and thermodynamics have been studied for various aldehydes. The stability of the adduct is influenced by the structure of the carbonyl compound; for instance, steric hindrance can lead to a less stable adduct. researchgate.net

Studies on the reaction of bisulfite with benzaldehyde (B42025) in the pH range of 0 to 4.4 have provided insight into the reaction rates. researchgate.netosti.gov The process involves the nucleophilic attack of bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) on the carbonyl carbon. researchgate.net Research has shown that stability constants (K₁) for the reaction of acetaldehyde (B116499) and hydroxyacetaldehyde with this compound are significant, indicating a favorable formation of the adduct. arizona.edu

Below is a table summarizing the stability constants for the formation of adducts between this compound and selected aldehydes.

| Aldehyde | Stability Constant (K₁) M⁻¹ | Conditions |

| Acetaldehyde | (6.90 ± 0.54) x 10⁵ | µ = 0.2 M; 25 °C |

| Hydroxyacetaldehyde | (2.0 ± 0.5) x 10⁶ | µ = 0.2 M; 25 °C |

This table presents stability constants (K₁) for the formation of α-hydroxyalkanesulfonates from the reaction of aldehydes with this compound, corrected for aldehyde hydration. arizona.edu

Mechanism of Adduct Reduction

The bisulfite adducts of aldehydes or methyl ketones can be directly reduced to their corresponding alcohols. google.com This method is particularly useful for preparing alcohols that are otherwise difficult to purify. The adduct, after formation and optional purification by extraction, can be treated with a reducing agent, such as a borohydride (B1222165), in an aqueous or alcoholic solvent. google.com

The general mechanism involves the reduction of the transiently reformed carbonyl group that exists in equilibrium with the adduct. For instance, sodium borohydride can reduce the aldehyde group as it is released from the bisulfite adduct, driving the equilibrium towards the formation of the alcohol. cdnsciencepub.com This process provides a convenient, one-pot method to convert aldehydes to alcohols with high yield and purity. google.com An example includes the reduction of the 2-fluoro-4-bromobenzaldehyde this compound adduct with potassium borohydride to yield 2-fluoro-4-bromobenzyl alcohol with a 95% yield. google.com

Redox Chemistry: this compound as a Reducing Agent

This compound is recognized as a mild reducing agent in organic synthesis. wikipedia.org It is effective for quenching reactions and removing excess oxidizing agents during the work-up procedure.

Decomposition of Oxidizing Agents (e.g., Halogens, Transition Metals)

A common application of this compound is the decomposition of various oxidizing agents. It can effectively remove traces or excess amounts of halogens (chlorine, bromine, iodine), hypochlorite (B82951) salts, chromium trioxide, and potassium permanganate. wikipedia.org This property is also valuable in industrial processes, such as in water treatment to reduce residual chlorine. wikipedia.org Its reducing capabilities are also exploited to reduce metal ions like chromium(VI) to chromium(III). wikipedia.org

Reduction of Nitroarenes to N-arylsulfonamides

This compound serves as a key reductant in the synthesis of N-arylsulfonamides from readily available nitroarenes. organic-chemistry.org In a process catalyzed by iron(II) chloride (FeCl₂), nitroarenes react with sodium arylsulfinates in the presence of this compound under mild conditions. organic-chemistry.org This method is notable for its broad functional group tolerance. organic-chemistry.org

Mechanistic studies suggest that the formation of the N-S bond occurs through the direct coupling of the nitroarene with the sodium arylsulfinate. organic-chemistry.orgacs.org This is followed by the reduction of the nitro group. organic-chemistry.orgacs.org The reaction is proposed to proceed through an N-aryl-N-arenesulfonylhydroxylamine intermediate, which is then reduced by this compound to the final N-arylsulfonamide product. organic-chemistry.orgacs.orgacs.org

Copper-Catalyzed Homocoupling Reactions

This compound is also employed in copper-catalyzed reactions. A notable example is the facile and efficient copper-catalyzed homocoupling of ketoximes to afford azines. thieme-connect.com This reaction proceeds via N–O bond cleavage in the presence of this compound and demonstrates good tolerance for various functional groups, resulting in high yields of the azine products. thieme-connect.com

Catalytic Applications in Organic Synthesis

This compound has emerged as an effective catalyst in several organic synthesis protocols, offering advantages such as high efficiency, low catalyst loading, and environmentally benign conditions.

An efficient method for the synthesis of unsymmetrical ethers involves the direct intermolecular dehydration of alcohols, a reaction that can be effectively catalyzed by this compound under solvent-free conditions. researchgate.net This procedure is particularly effective for the reaction of primary, secondary, and tertiary benzylic alcohols with various aliphatic alcohols. researchgate.net

A key advantage of this methodology is the high selectivity for the formation of unsymmetrical ethers, with no symmetrical ether byproducts being generated. researchgate.net The reaction proceeds with high yields, often up to 95%, and requires only a small amount of the catalyst, typically between 0.3 mol% and 0.6 mol%. researchgate.netresearchgate.net The proposed mechanism for this etherification suggests the involvement of a carbocation intermediate. researchgate.net This is supported by the observation that the etherification of a chiral secondary benzyl (B1604629) alcohol with butanol results in the formation of racemic ethers. researchgate.net

The reaction conditions are straightforward, involving the heating of a mixture of the benzylic alcohol, the aliphatic alcohol, and a catalytic amount of this compound without any solvent. This approach aligns with the principles of green chemistry by avoiding the use of potentially hazardous organic solvents.

Table 1: this compound Catalyzed Solvent-Free Etherification of Various Alcohols

| Entry | Benzylic Alcohol | Aliphatic Alcohol | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzyl alcohol | n-Butanol | 0.3 | 95 | researchgate.net |

| 2 | 4-Methylbenzyl alcohol | n-Butanol | 0.3 | 94 | researchgate.net |

| 3 | 4-Methoxybenzyl alcohol | n-Butanol | 0.3 | 92 | researchgate.net |

| 4 | 1-Phenylethanol | n-Butanol | 0.6 | 90 | researchgate.net |

| 5 | Diphenylmethanol | n-Butanol | 0.6 | 88 | researchgate.net |

Electrochemical Reactions

The application of electrochemistry in organic synthesis provides a sustainable and powerful tool for the formation of new chemical bonds. This compound has been successfully employed as a key reagent in novel electrochemical transformations.

A notable electrochemical application of this compound is the three-component C–H functionalization of indoles with alcohols to produce valuable indole-containing sulfonate esters. acs.orgnih.gov This method is praised for its sustainability and convenience, offering moderate to good yields of the desired products. acs.orgnih.gov

The reaction is conducted in an undivided electrochemical cell, which simplifies the experimental setup. acs.org Significantly, this protocol operates without the need for metal catalysts or chemical oxidants, which are often required in traditional cross-coupling reactions. acs.orgnih.gov This electrochemical approach demonstrates a broad substrate scope, tolerating a variety of functional groups on both the indole (B1671886) and alcohol starting materials. acs.org The reaction conditions typically involve passing a constant current through a solution of the indole, this compound, and the alcohol.

Table 2: Electrochemical C–H Functionalization of Indoles with this compound and Alcohols

| Entry | Indole Derivative | Alcohol | Current (mA) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Indole | Methanol | 5 | 81 | acs.org |

| 2 | 2-Methylindole | Methanol | 5 | 75 | acs.org |

| 3 | 5-Bromoindole | Methanol | 5 | 78 | acs.org |

| 4 | Indole | Ethanol | 5 | 72 | acs.org |

| 5 | Indole | Isopropanol | 5 | 65 | acs.org |

Preliminary mechanistic studies of the electrochemical three-component C–H functionalization of indoles suggest the involvement of a radical-radical pathway. acs.orgnih.gov A proposed mechanism postulates that the reaction is initiated by the anodic oxidation of both the indole and this compound. acs.org

The indole is oxidized at the anode to form an indole radical cation. acs.org Concurrently, this compound reacts with the alcohol at the anode to generate a key alkoxysulfonyl radical. acs.org The subsequent coupling of the indole radical cation and the alkoxysulfonyl radical leads to the formation of a cationic intermediate. acs.org This intermediate then undergoes aromatization to yield the final indole-containing sulfonate ester product. acs.org This radical-radical coupling mechanism provides a plausible explanation for the observed C-H functionalization and the formation of the C-S bond under electrochemical conditions.

Biological and Biomedical Research Applications of Sodium Bisulfite

Genotoxicity and Mutagenicity Studies

Sodium bisulfite has been the subject of numerous studies to elucidate its potential to damage genetic material. These investigations are crucial for understanding the compound's biological effects at the cellular and molecular levels.

In vitro studies using cultured human lymphocytes have been instrumental in assessing the genotoxic effects of this compound. These studies have demonstrated that this compound can induce various forms of cytogenetic damage.

Research has shown that this compound can cause a dose-dependent increase in chromosomal aberrations (CA), sister chromatid exchanges (SCE), and micronuclei (MN) in human blood lymphocytes. nih.gov At lower concentrations, the primary type of damage observed is chromatid-type aberrations, while at higher concentrations, both chromatid- and chromosome-type aberrations are induced. nih.gov The induction of SCE and MN also occurs in a dose-dependent manner. nih.govnih.gov This indicates that sulfur dioxide, for which this compound is a precursor, is a clastogenic and genotoxic agent. nih.govnih.gov

| Genetic Endpoint | Observation | Dose Relationship | Reference |

|---|---|---|---|

| Chromosomal Aberrations (CA) | Induces chromatid-type and chromosome-type aberrations. | Dose-dependent increase. | nih.gov |

| Sister Chromatid Exchanges (SCE) | Causes an increase in SCE. | Dose-dependent increase. | nih.govnih.gov |

| Micronuclei (MN) | Induces the formation of micronuclei. | Dose-dependent increase. | nih.govnih.gov |

In addition to direct chromosomal damage, this compound has been observed to affect cell division. Studies have reported that it can lead to a decrease in the mitotic index (MI) in human lymphocytes. nih.govnih.gov The reduction in the MI is also dose-dependent. nih.gov This suggests that this compound can induce mitotic delays, affecting the normal progression of the cell cycle. nih.gov

| Parameter | Effect | Dose Relationship | Reference |

|---|---|---|---|

| Mitotic Index (MI) | Reduction in the mitotic index. | Dose-dependent decrease. | nih.govnih.gov |

| Cell Division | Induces mitotic delays. | Not specified. | nih.gov |

The mutagenic properties of this compound have been investigated using bacterial models, such as various strains of Salmonella typhimurium. These studies have revealed that this compound can act as a weak mutagen, inducing base-pair substitution mutations. nih.gov The mutagenic response is influenced by the genetic background of the bacterial strain, with repair-proficient strains sometimes showing a greater response, suggesting that normal DNA repair processes may play a role in the mutagenic activity of this compound. nih.gov

The mutagenic activity of this compound in Salmonella is not constant and is significantly influenced by environmental conditions such as pH and temperature. nih.gov An inverse correlation has been observed between the autoxidation of bisulfite and its mutagenicity; conditions that decrease autoxidation lead to a longer half-life of the parent compound, increasing its availability for cellular uptake and resulting in higher mutagenesis. nih.gov For instance, this compound demonstrates weak mutagenicity at acidic pH levels of 5 and 6. nih.gov

The mechanism of this compound's mutagenicity is linked to the generation of free radicals during its autoxidation. nih.gov This process is known to produce both sulfur-centered (SO3•−) and oxygen-centered free radicals. nih.gov Research suggests that the sulfur-centered radical, SO3•−, plays a significant role in bisulfite mutagenesis. nih.gov This hypothesis is supported by the finding that the radical spin-trapping agent, DMPO, can inhibit mutagenesis. nih.gov Conversely, the lack of mutagenicity from compounds that generate oxygen-centered radicals like SO4•− and SO5•− suggests these are not the primary drivers of bisulfite's mutagenic effects. nih.gov It has been proposed that the deamination of cytosine, a key mutagenic event, may result from oxidative damage by these radicals rather than direct adduct formation. nih.gov

Mutagenic Effects in Bacterial Strains (e.g., Salmonella typhimurium)

Inhibition of Mutagenesis by Spin-Trapping Agents

The mutagenic properties of this compound are linked to the generation of free radicals during its autoxidation. Research has shown that the mutagenicity of bisulfite is inversely correlated with its rate of autoxidation; conditions that slow down this process lead to increased mutagenesis. The autoxidation of bisulfite is known to produce both sulfur- and oxygen-centered free radicals.

To identify the specific radical species responsible for its mutagenic effects, studies have employed spin-trapping agents. The inhibition of bisulfite-induced mutagenesis by the radical spin-trapping agent 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) provides evidence for the critical role of a sulfur-centered radical, specifically the sulfite (B76179) radical anion (SO3•−), in this process. Conversely, the lack of mutagenicity from compounds that generate oxygen-centered radicals, such as ammonium (B1175870) persulfate (SO4•−) and peroxymonosulfate (B1194676) (SO5•−), further suggests that these species are not the primary drivers of bisulfite's mutagenic activity. This targeted inhibition by spin-trapping agents helps to elucidate the specific molecular mechanisms underlying the genotoxicity of this compound.

Effects on Mammalian Cells (e.g., CHO-AS52 cells, human fetal foreskin fibroblasts)

This compound has been shown to exert significant effects on various mammalian cell lines, including Chinese Hamster Ovary (CHO-AS52) cells and human fetal foreskin fibroblasts (HFFF2). In CHO-AS52 cells, which are used in mutagenicity tests, this compound is considered a weak gene mutagen. nih.gov At high concentrations that also induce cytotoxicity, it can cause a four-fold increase in the frequency of mutations at the xanthine-guanine phosphoribosyl transferase (gpt) locus. nih.gov The percentage of total deletion mutations of the gpt gene in these cells increases with higher concentrations of bisulfite. nih.gov

In human fetal foreskin fibroblasts (HFFF2), a normal human cell line, exposure to sodium metabisulfite (B1197395) (a related sulfite compound) has been demonstrated to significantly decrease cell viability in a dose-dependent manner. nih.gov This cytotoxic effect is primarily mediated through the induction of programmed cell death, or apoptosis. nih.gov

Induction of Apoptosis and Oxidative Stress

The cytotoxic effects of sulfites on mammalian cells are closely linked to the induction of apoptosis and oxidative stress. In human fetal foreskin fibroblasts (HFFF2), exposure to sodium metabisulfite leads to an increase in intracellular reactive oxygen species (ROS), a key indicator of oxidative stress. nih.gov This elevation in ROS contributes to cellular damage and triggers the apoptotic cascade. nih.govnih.gov Studies on other cell types have also demonstrated that high doses of sulfite administration can increase lipid peroxidation, a marker of oxidative damage, which correlates with an elevated number of apoptotic cells. nih.gov This suggests a common mechanism whereby sulfite-induced oxidative stress is a primary trigger for the initiation of apoptosis in mammalian cells.

Upregulation of Pro-apoptotic Genes (Bax, Caspase 8, Caspase 9) and Downregulation of Anti-apoptotic Genes (Bcl-2)

The induction of apoptosis in human fetal foreskin fibroblasts (HFFF2) by sodium metabisulfite is controlled by specific changes in the expression of key regulatory genes. nih.gov Research has shown that treatment with this compound leads to the significant upregulation of several pro-apoptotic genes. nih.gov These include:

Bax: A member of the Bcl-2 family that promotes apoptosis.

Caspase 8: An initiator caspase involved in the extrinsic apoptotic pathway.

Caspase 9: An initiator caspase in the intrinsic apoptotic pathway.

Concurrently, a significant downregulation of the anti-apoptotic gene Bcl-2 is observed. nih.gov The altered ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a critical factor in committing a cell to apoptosis. This shift in gene expression culminates in the activation of executioner caspases, such as caspase 3, which carry out the dismantling of the cell. nih.gov

Table 1: Gene Expression Changes in HFFF2 Cells Treated with Sodium Metabisulfite

| Gene | Function | Effect of Treatment |

|---|---|---|

| Bax | Pro-apoptotic | Upregulation |

| Caspase 8 | Pro-apoptotic | Upregulation |

| Caspase 9 | Pro-apoptotic | Upregulation |

| Bcl-2 | Anti-apoptotic | Downregulation |

Neurobiological Investigations

This compound has also been a subject of interest in neurobiology, primarily due to its historical use as a preservative in local anesthetic solutions and subsequent concerns about its potential neurotoxicity.

Effects on Axonal Transport in Cultured Neurons

Axonal transport is a vital process for neuronal function and survival, responsible for moving organelles, proteins, and other essential materials between the cell body and the axon terminal. Studies using cultured mouse dorsal root ganglion (DRG) neurons have demonstrated that this compound can impair this crucial process. nih.govbmj.com The effect is dose-dependent; concentrations of 1 mM and higher can cause cell membrane damage and a complete halt of axonal transport. nih.govbmj.com Lower concentrations, such as 0.1 mM, can still significantly reduce axonal transport to 40-60% of control levels while leaving the cell membrane intact. nih.govbmj.com This inhibition affects both anterograde and retrograde transport of organelles within the neurites. nih.govbmj.com

Interactions with Local Anesthetics and Potential Neurotoxicity Modulation

The interaction between this compound and local anesthetics has been a key area of investigation. It was once suspected of being the primary neurotoxic agent when neurologic deficits were observed after the injection of certain local anesthetic formulations. nih.govnih.gov

Research on cultured DRG neurons has shown that this compound can potentiate the inhibitory effects of local anesthetics on axonal transport. nih.govbmj.com For instance, while 1 mM procaine (B135) alone has minimal effect on axonal transport, its combination with 0.1 mM this compound results in the complete cessation of this process. nih.govbmj.com A similar synergistic effect is observed with chloroprocaine (B85988). nih.govbmj.com

However, the role of bisulfite in clinical neurotoxicity is complex. Some studies suggest that the neurological issues associated with unintentional intrathecal injections of chloroprocaine were likely due to a direct effect of the anesthetic itself, not the this compound preservative. nih.gov In fact, some data indicate that bisulfite might even reduce the neurotoxic damage induced by intrathecal local anesthetics, challenging its reputation as the sole causative agent of neurotoxicity in these contexts. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) |

| Ammonium persulfate |

| Bax |

| Bcl-2 |

| Caspase 3 |

| Caspase 8 |

| Caspase 9 |

| Chloroprocaine |

| Peroxymonosulfate |

| Procaine |

| This compound |

Cardiovascular System Research

This compound, a known sulfur dioxide (SO₂) donor, has been investigated for its effects on the cardiovascular system, particularly its role in vascular contractility. nih.gov Research has focused on its ability to relax vascular tissues, exploring the underlying cellular and molecular mechanisms. nih.gov

Studies on isolated rat thoracic aortic rings have demonstrated that this compound induces vasorelaxation in a concentration-dependent manner. nih.gov When these vascular tissues are precontracted, the application of this compound at concentrations ranging from 100 to 4000 μM leads to a progressive relaxation of the tissue. nih.gov This effect is in contrast to sodium sulfite, which at lower concentrations (500 and 1000 μM) causes vasoconstriction, only inducing relaxation at higher concentrations (2000 to 4000 μM). nih.gov This suggests that the bisulfite ion (HSO₃⁻) itself may be a significant vasoactive factor. nih.gov A mixture of SO₂ derivatives, primarily this compound and sodium sulfite, has also been shown to relax isolated aortas precontracted by norepinephrine (B1679862) or potassium chloride in a dose-dependent fashion. nih.gov

Table 1: Concentration-Dependent Vasorelaxant Effect of this compound

| Concentration Range (μM) | Observed Effect on Isolated Rat Thoracic Aortic Rings | Source |

|---|

The mechanism by which this compound induces vasorelaxation is dependent on its concentration. nih.gov At lower concentrations (≤500 μM), the vasorelaxant effect is endothelium-dependent, meaning it relies on the presence of the intact inner lining of the blood vessel. nih.gov However, at higher concentrations (≥1000 μM), the relaxation becomes endothelium-independent, indicating a direct effect on the vascular smooth muscle cells. nih.govnih.gov This dual mechanism suggests that this compound interacts with different cellular pathways at varying concentrations to regulate vascular tone. nih.gov

Table 2: Mechanism of this compound-Induced Vasorelaxation by Concentration

| Concentration Range | Mechanism | Dependence on Endothelium | Source |

|---|---|---|---|

| ≤500 μM | Endothelium-Dependent | Yes | nih.gov |

The signaling pathways involved in this compound-induced vasorelaxation are also concentration-specific. nih.gov

At lower, endothelium-dependent concentrations (≤500 μM), the relaxation is partially mediated by the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.gov The activation of this pathway is linked to the opening of big-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.gov Research indicates that other pathways, such as those involving prostaglandin, protein kinase C (PKC), and cyclic adenosine (B11128) monophosphate (cAMP), are not involved in this low-concentration effect. nih.gov

At higher, endothelium-independent concentrations (≥1000 μM), the mechanism shifts. The vasorelaxation is partially inhibited by tetraethylammonium (B1195904) (TEA) and glibenclamide. nih.gov This suggests the involvement of ATP-sensitive K⁺ (KATP) channels and L-type calcium channels in the relaxation process. nih.gov The vasorelaxation at these higher concentrations may be related to the inhibition of calcium entry through both potential-dependent and receptor-operating calcium channels, as well as the inhibition of intracellular calcium release. nih.gov

Impact on Plant Physiology and Photosynthesis

This compound has a dual effect on plant physiology, acting as both a nutrient source at low concentrations and a stressor at higher concentrations. mdpi.comsinica.edu.tw

Bisulfite can serve as a source of sulfur for plant nutrition. mdpi.commdpi.com Studies have shown that sulfate (B86663) formed from the oxidation of this compound can be utilized by plants, supporting growth. sinica.edu.twresearchgate.net For instance, the alga Botryococcus braunii, which ceases growth in a sulfur-free medium, grows well when treated with bisulfite at concentrations of 0.1 or 0.8 mmol·L⁻¹. mdpi.commdpi.com Similarly, in rice seedlings, a 1 mM this compound concentration in the culture medium did not produce adverse effects, implying that the sulfate from its conversion was likely used as a sulfur nutrient supplement. sinica.edu.tw

The effect of this compound on photosynthesis is highly dependent on its concentration. mdpi.comresearchgate.net Low concentrations can enhance photosynthetic activity, while high concentrations are inhibitory. mdpi.comsinica.edu.tw

In a study on Orychophragmus violaceus, a 5 mmol·L⁻¹ treatment of this compound was found to be conducive to the net photosynthetic rate (PN) and chlorophyll (B73375) content. mdpi.comresearchgate.net However, a higher concentration of 10 mmol·L⁻¹ led to significant decreases in both PN and chlorophyll content. mdpi.comresearchgate.net Similarly, treating rice seedlings with 2 mM this compound resulted in a 76.2% reduction in chlorophyll. sinica.edu.tw In Iris pseudacorus, low concentrations (0.5 mmol/L⁻¹) promoted growth, while higher concentrations (4 and 10 mmol·L⁻¹) inhibited photosynthesis. mdpi.com

Table 3: Effect of this compound Concentration on Photosynthesis in Orychophragmus violaceus

| NaHSO₃ Concentration | Effect on Net Photosynthetic Rate (PN) | Effect on Chlorophyll Content | Source |

|---|---|---|---|

| 1 and 2 mmol·L⁻¹ | No promotion | Not specified | mdpi.comresearchgate.net |

| 5 mmol·L⁻¹ | Conducive (Promotive) | Conducive (Promotive) | mdpi.comresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| ATP-sensitive K⁺ (KATP) channel |

| Big-conductance Ca²⁺-activated K⁺ (BKCa) channel |

| Calcium |

| Cyclic adenosine monophosphate (cAMP) |

| Cyclic guanosine monophosphate (cGMP) |

| Glibenclamide |

| L-type calcium channel |

| Norepinephrine |

| Potassium chloride |

| Prostaglandin |

| Protein kinase C (PKC) |

| This compound |

| Sodium sulfite |

| Sulfur dioxide |

Effects on Photorespiration and Redox Reactions in Plants

This compound (NaHSO₃) exhibits a complex, concentration-dependent influence on plant physiological processes, particularly photorespiration and cellular redox reactions. As a compound containing sulfur in the +4 valence state, it possesses both reducing and oxidizing properties, allowing it to interfere with the plant's natural redox balance. mdpi.comsemanticscholar.org

At appropriate, low concentrations, NaHSO₃ can enhance the net photosynthetic rate. mdpi.comresearchgate.net This has been attributed to several potential mechanisms. One hypothesis is that it promotes photophosphorylation, increasing the supply of ATP. This, in turn, may increase the expression of genes for Rubisco activase, enhancing the initial activity of Rubisco. mdpi.comcas.cz Since Rubisco catalyzes both carboxylation (photosynthesis) and oxidation (photorespiration), this can lead to a synchronous increase in both processes. mdpi.com Studies on wheat have shown that high photosynthesis and photorespiration intensities are prerequisites for ensuring a high yield. mdpi.com

Conversely, the role of this compound as a direct photorespiration inhibitor is debated. mdpi.comcas.cz While some early research suggested it could enhance the net photosynthetic rate by inhibiting the enzymatic oxidation of glycolate, a key step in photorespiration, other reports indicate that photorespiration is not inhibited. cas.cz In fact, under stress conditions induced by high concentrations of NaHSO₃, the photorespiration rate has been observed to increase significantly. mdpi.comresearchgate.net This elevated photorespiration may serve as a protective mechanism for the photosynthetic apparatus against damage under stress, though it also consumes photosynthates, leading to a decrease in the net photosynthetic rate. mdpi.comsemanticscholar.org The compound's interference with normal redox reactions can disrupt photosynthesis indirectly. semanticscholar.org Menadione (B1676200) this compound (MSB), a derivative, is also known as a redox-active compound that can act as either an oxidant or a reducing agent, helping to maintain an appropriate redox state for some plasma membrane proteins involved in plant stress responses. nih.gov

Toxicity Thresholds and Stress Responses in Plant Species

The effect of this compound on plants is highly dependent on its concentration, with a clear threshold beyond which it becomes toxic and induces stress responses. While low concentrations (<8 mmol·L⁻¹) can enhance photosynthetic carbon assimilation in many higher plants, high concentrations are detrimental. mdpi.com

Research on Orychophragmus violaceus established that a concentration of 5 mmol·L⁻¹ was optimal for promoting photosynthetic capacity, whereas a concentration of 10 mmol·L⁻¹ inhibited photosynthesis and caused stress. mdpi.comsemanticscholar.orgresearchgate.net Under the 10 mmol·L⁻¹ treatment, significant decreases were observed in the net photosynthetic rate, chlorophyll content, actual photochemical quantum yield (YII), and electron transport rate (ETR). mdpi.comresearchgate.net Similarly, high concentrations of NaHSO₃ (>8 mmol·L⁻¹) were found to be toxic to the photosynthetic physiology of strawberry plants. mdpi.com

In rice seedlings (Oryza sativa) grown under hydroponic conditions, bisulfite treatment from 1 to 5 mM induced oxidative stress. researchgate.net This was evidenced by the enhanced generation of reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂·⁻) and hydrogen peroxide (H₂O₂), particularly in the guard and subsidiary cells of stomata. researchgate.net High concentrations of bisulfite can interfere with membrane proteins and lipids, impairing membrane integrity and inhibiting CO₂ fixation and ion transport. mdpi.comresearchgate.net Stress responses in Iris pseudacorus were observed at concentrations of 4 mmol·L⁻¹ and 10 mmol·L⁻¹, leading to dehydration and shrinkage of leaves. mdpi.com

The following table summarizes the observed effects of different this compound concentrations on various plant species.

| Plant Species | Concentration (mmol·L⁻¹) | Observed Effect | Reference |

| Orychophragmus violaceus | 5 | Promoted net photosynthetic rate, photorespiration rate, and chlorophyll content. | mdpi.comsemanticscholar.orgresearchgate.net |

| 10 | Inhibited photosynthesis; significantly decreased chlorophyll content and electron transport rate; increased photorespiration. | mdpi.comsemanticscholar.orgresearchgate.net | |

| Strawberry (Fragaria spp.) | >8 | Toxic to photosynthetic physiology; decreased net photosynthetic rate. | mdpi.com |

| Rice (Oryza sativa) | 1 - 5 | Induced oxidative stress; enhanced generation of reactive oxygen species; reduced chlorophyll content. | researchgate.net |

| Iris pseudacorus | 4 - 10 | Caused dehydration and shrinkage of leaves; decreased metabolic energy over time. | mdpi.com |

Studies on Microbial Growth and Inhibition

Antimicrobial Properties against Bacteria, Yeasts, and Molds

This compound is widely recognized for its antimicrobial properties, functioning as a preservative in various industries, particularly in food and beverage production. crecompany.com It works by releasing sulfur dioxide (SO₂), which effectively inhibits the growth of a wide spectrum of microorganisms, including bacteria, yeasts, and molds. crecompany.com This action helps prevent spoilage and extends the shelf life of products like dried fruits, wine, and beer. crecompany.com

In winemaking and brewing, this compound acts as a crucial antioxidant and antimicrobial agent, preventing the proliferation of unwanted wild yeasts and bacteria that could otherwise spoil the product. crecompany.com Its application in juices and ciders helps to inhibit fermentation and browning by impeding the activity of spoilage microorganisms. crecompany.com

Research has also demonstrated its efficacy against specific molds that contaminate agricultural products. A study on wheat showed that sodium bisulfate, a related acidic compound, was effective in controlling the growth of mycotoxin-producing molds. foodprotection.org The minimum inhibitory concentration (MIC) of sodium bisulfate against Aspergillus flavus and Fusarium graminearum was determined to be 0.31% and 0.16%, respectively. foodprotection.org In treated wheat, all tested concentrations of sodium bisulfate (0.5% to 1.5%) reduced F. graminearum to undetectable levels within 18 hours, while the highest concentration (1.5%) significantly reduced A. flavus counts after 18 and 48 hours. foodprotection.org

Bacteriostatic and Bactericidal Effects on Specific Bacterial Strains

This compound exhibits both bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) effects, which can be strain-dependent. researchgate.net Its strong bactericidal action is attributed, in part, to the inhibition of ATP synthesis and bacterial metabolism. nih.gov

A study investigating its effects in parenteral nutrition solutions demonstrated significant bactericidal activity against several pathogenic bacteria known to cause catheter-related bloodstream infections. nih.gov The solution containing this compound showed bactericidal effects against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Serratia marcescens, and Pseudomonas aeruginosa. nih.gov The same study noted a potent antiproliferative (bacteriostatic) effect on the yeast Candida albicans. nih.gov

The bactericidal effect of this compound can be enhanced by environmental conditions. For instance, its efficacy against Helicobacter pylori is significantly greater under acidic conditions (pH 2.0) that mimic the gastric environment, compared to neutral pH. nih.gov A concentration of 0.5 mmol/L, which did not affect viability at neutral pH, effectively killed H. pylori in an acidic environment. nih.gov

However, while effective against pathogens, this compound can also inhibit the growth of beneficial bacteria. In vitro studies have shown that it has bacteriostatic or bactericidal effects on certain beneficial intestinal strains. researchgate.net Exposure to this compound inhibited the growth of three beneficial Lactobacillus species (L. casei, L. plantarum, L. rhamnosus) and Streptococcus thermophilus at concentrations generally regarded as safe for food use. researchgate.net

The following table details the observed effects of this compound on specific microbial strains.

| Microbial Strain | Effect | Conditions/Observations | Reference |

| Staphylococcus aureus | Bactericidal | Observed in a parenteral nutrition solution containing this compound. | nih.gov |

| Staphylococcus epidermidis | Bactericidal | Observed in a parenteral nutrition solution containing this compound. | nih.gov |

| Pseudomonas aeruginosa | Bactericidal | Observed in a parenteral nutrition solution containing this compound. | nih.gov |

| Helicobacter pylori | Bactericidal | Effect is significantly enhanced under acidic conditions (pH 2.0). | nih.gov |

| Candida albicans | Antiproliferative (Fungistatic) | Growth was remarkably suppressed in a parenteral nutrition solution. | nih.gov |

| Lactobacillus species | Bacteriostatic/Bactericidal | Growth of beneficial gut bacteria was inhibited at concentrations used in food. | researchgate.net |

| Streptococcus thermophilus | Bacteriostatic/Bactericidal | Growth of this beneficial bacterium was inhibited by sulfites. | researchgate.net |

Environmental Research and Impact Assessments of Sodium Bisulfite

Atmospheric and Water Quality Research

The chemical properties of sodium bisulfite are utilized in industrial processes designed to reduce sulfur dioxide (SO₂) emissions, particularly from flue gases. One notable application is the Wellman-Lord process, which is a regenerative method for flue-gas desulfurization. wikipedia.org In this process, an absorbing solution, typically sodium sulfite (B76179) (Na₂SO₃), is used to capture SO₂ from gas streams. google.com The reaction between the sodium sulfite solution and sulfur dioxide gas forms this compound, effectively removing the pollutant from the emissions. google.com

The spent absorbing solution, which becomes rich in this compound, can then be heated. google.com This regeneration step reverses the reaction, converting the this compound back into sodium sulfite and releasing a concentrated stream of sulfur dioxide. google.com The regenerated sodium sulfite solution is then recycled back to the absorption stage, while the recovered, concentrated SO₂ can be converted into valuable byproducts like sulfuric acid or elemental sulfur. google.com This cyclical process allows for the efficient removal of SO₂ from industrial emissions, with recovery rates often reaching 95% or more. google.com Adsorption methods using various sorption materials are also being researched to purify gas emissions containing sulfur dioxide that are generated during the production of this compound itself. researchgate.netrudn.ru

Dechlorination of Municipal and Industrial Wastewater

This compound is a widely utilized chemical agent for the dechlorination of municipal and industrial wastewater. Its primary function is to neutralize residual chlorine and chloramines remaining after disinfection processes, thereby mitigating the toxic effects of these compounds on aquatic life upon discharge into receiving waters. The application of this compound is a critical step in ensuring wastewater treatment plants comply with environmental regulations that set stringent limits on total residual chlorine (TRC).

The chemical process of dechlorination with this compound is rapid and effective. It acts as a reducing agent, reacting with free chlorine and combined chlorine (chloramines) to form harmless chloride and sulfate (B86663) ions. This instantaneous reaction allows for efficient and compact system designs for dechlorination. In industrial settings, such as food processing and manufacturing plants, this compound systems are employed to ensure the safe discharge of treated effluent. These systems often feature automated sensors that monitor chlorine levels and adjust the dosage of this compound solution accordingly, ensuring complete dechlorination without the excessive use of the chemical.

Research has compared the efficacy of this compound with other dechlorination agents, such as sodium thiosulfate (B1220275) and ascorbic acid. Studies have shown that this compound and ascorbic acid generally achieve dechlorination at a faster rate than sodium thiosulfate. The effectiveness of these agents can be influenced by water quality parameters. For instance, the presence of organic matter has been found to increase the rate of dechlorination by sodium thiosulfate but does not significantly affect the reaction rates of this compound and ascorbic acid.

While effective, the use of this compound in wastewater treatment does have some environmental considerations. Overdosing can lead to a reduction in the pH of the treated effluent and a decrease in dissolved oxygen levels due to the formation of sulfate. Therefore, precise control of the dosing process is essential to prevent adverse impacts on the receiving water body.

Table 1: Comparison of Dechlorination Agents

| Dechlorination Agent | Relative Reaction Rate | Impact of Organic Matter on Rate | Effectiveness on Monochloramine |

|---|---|---|---|

| This compound | Fast | No significant impact | Effective |

| Sodium Thiosulfate | Slower | Increased rate | Effective |

| Ascorbic Acid | Fast | No significant impact | Ineffective |

Role in Ballast Water Treatment Systems

In the maritime industry, this compound plays a crucial role in modern Ballast Water Management Systems (BWMS) to prevent the transfer of invasive aquatic species between different ecosystems. Many BWMS utilize a two-step process involving disinfection followed by neutralization, where this compound is the key neutralizing agent.

The most common disinfection method in these systems is electro-chlorination, where sodium hypochlorite (B82951) (bleach) is generated in-situ from seawater. This process creates a Total Residual Oxidant (TRO) level in the ballast tanks that is effective at killing microorganisms. However, discharging water with residual chlorine is highly toxic to marine life and is strictly prohibited by international regulations, such as the International Maritime Organization's (IMO) Ballast Water Management Convention.

This is where this compound is applied. During the de-ballasting process, as the treated water is being discharged, a solution of this compound is injected into the discharge line. It acts as a potent reducing agent, rapidly and completely neutralizing the residual sodium hypochlorite. The reaction converts the toxic sodium hypochlorite into sodium bisulfate and sodium chloride (common salt), both of which are harmless to the marine environment at the resulting concentrations.

The application of this compound in BWMS is a precisely controlled and automated process. A TRO sensor continuously measures the chlorine level in the discharge line and sends a signal to a chemical dosing pump. This pump injects the exact amount of this compound solution needed to achieve a near-zero TRO level at the final discharge point, ensuring the vessel's compliance with environmental regulations. The reliability of this process is dependent on the consistent quality and concentration of the this compound solution used.

Interactions with Aldehydes in Atmospheric Chemistry (e.g., Fog, Cloud, Rainwater)

This compound plays a significant role in atmospheric chemistry, particularly in the aqueous phase of fog, clouds, and rainwater. Its interaction with aldehydes is a key aspect of the chemistry of atmospheric sulfur(IV) (S(IV)), which primarily exists as dissolved sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻).

In the atmosphere, aldehydes are emitted from both natural and anthropogenic sources. When these aldehydes dissolve in atmospheric water droplets, they can react with bisulfite ions to form stable adducts, specifically α-hydroxysulfonates. For example, the reaction of formaldehyde (B43269) with bisulfite forms hydroxymethanesulfonate (HMSA). This reaction is reversible, but under the acidic conditions often found in fog and cloud water, the formation of the adduct is favored.

Soil and Agricultural Research

Effects on Ammonia Release from Animal Manures and Litter Properties

Sodium bisulfate, a related acidic salt often discussed in the context of agricultural applications with similar purposes, has been extensively studied for its effects on reducing ammonia emissions from animal manures and altering litter properties, particularly in poultry and dairy operations. These studies are relevant as the underlying principle of acidification to control ammonia volatilization is similar. The application of sodium bisulfate to animal litter and slurry effectively lowers the pH, which in turn shifts the equilibrium from volatile ammonia (NH₃) to the non-volatile ammonium (B1175870) ion (NH₄⁺), thereby reducing its release into the atmosphere.

Research has demonstrated significant reductions in ammonia emissions from fresh dairy slurry treated with sodium bisulfate. In a dose-responsive manner, increasing the application rate of sodium bisulfate leads to greater reductions in ammonia flux. Furthermore, studies have shown that sodium bisulfate treatment also decreases the emissions of other volatile organic compounds, such as methanol and ethanol, from dairy slurry.

In the poultry industry, sodium bisulfate is used as a litter amendment to control ammonia levels in broiler houses. This not only reduces atmospheric ammonia concentrations, which can be harmful to both the birds and farmworkers, but also impacts the properties of the litter itself. The reduction in pH due to sodium bisulfate application can inhibit the activity of urease, an enzyme that contributes to the breakdown of uric acid and the release of ammonia. By retaining more nitrogen in the form of ammonium, the fertilizer value of the litter can be enhanced.

Table 2: Emission Reduction from Dairy Slurry with Sodium Bisulfate Treatment

| Application Level (kg/m²) | Ammonia Emission Reduction (%) | Methanol Emission Reduction (%) | Ethanol Emission Reduction (%) |

|---|---|---|---|

| 0.125 | 21 | 20 | 18 |

| 0.250 | 43 | 41 | 35 |

| 0.375 | 60 | 61 | 58 |

Impact on Soil Fertility and Nitrogen Cycling

The application of this compound and related compounds like sodium bisulfate in agricultural settings can have an impact on soil fertility and nitrogen cycling, primarily through its effect on soil pH. Sodium bisulfate is recognized as a soil acidifier, which can be beneficial in regions with alkaline soils. By lowering the soil pH, it can increase the availability of essential micronutrients such as iron and manganese, which are often less available to plants in high-pH environments. This can lead to improved nutrient uptake and potentially higher crop yields for acid-loving plants.

When poultry litter treated with sodium bisulfate is used as a fertilizer, it provides a source of nitrogen in a form that is readily available to plants, namely ammonium sulfate. As the ammonium ion is released into the soil, it can contribute to a slight lowering of the soil pH while supplying nitrogen for plant growth. This contrasts with the potential loss of nitrogen as volatile ammonia from untreated litter.

Compatibility with Organic Production Systems

The compatibility of this compound with organic production systems has been a subject of review by regulatory bodies. According to the National Organic Standards Board (NOSB) in the United States, sodium bisulfate (a closely related substance petitioned for this use) is not considered compatible with organic production. The primary reason for this determination is that when applied to agricultural fields, for instance, through poultry litter that has been treated with it, it acts as a synthetic source of nitrogen and sulfur.

The Organic Foods Production Act (OFPA) has specific criteria for substances allowed in organic farming, including that they must not be harmful to human health or the environment and must be consistent with organic farming principles. The NOSB concluded that the use of sodium bisulfate as a poultry litter amendment does not align with these principles because it functions as a synthetic fertilizer. The addition of ammonium sulfate to the soil from the treated litter is considered an application of a synthetic nitrogen source.

In 2016, the NOSB voted to classify sodium bisulfate as synthetic and subsequently voted against adding it to the National List of synthetic substances allowed for use in organic livestock production. The board determined that alternative management practices are available to control ammonia in poultry houses, such as proper ventilation and litter management. Therefore, the use of a synthetic poultry litter amendment was not supported. This decision effectively makes sodium bisulfate and, by extension, this compound, unsuitable for use in certified organic production systems where the litter is intended for use as a fertilizer on organic land.

Environmental Regulatory Frameworks and Assessments

This compound is subject to various environmental regulations and has been the focus of assessments to understand its environmental impact. Regulatory frameworks are primarily concerned with its effects on aquatic ecosystems and its fate in the environment upon release.

Regulatory oversight for this compound varies by jurisdiction. In the United States, the Environmental Protection Agency (EPA) lists this compound as a hazardous substance under the Clean Water Act, which means that discharges into water may require immediate response to mitigate environmental harm. dep.state.pa.us The Code of Federal Regulations (CFR) addresses this compound in several contexts. For instance, 40 CFR § 415.540 pertains to discharges from the production of this compound into waters of the United States. cornell.edu Additionally, the EPA has established an exemption from the requirement of a tolerance for residues of this compound when used as an inert ingredient in certain antimicrobial formulations on food contact surfaces. federalregister.gov